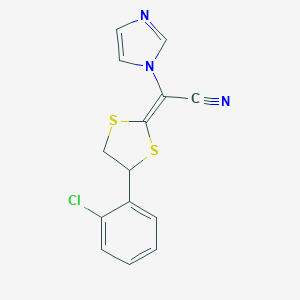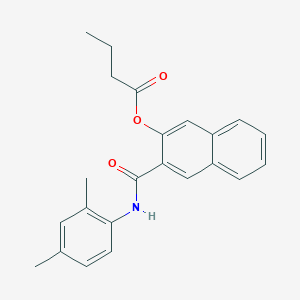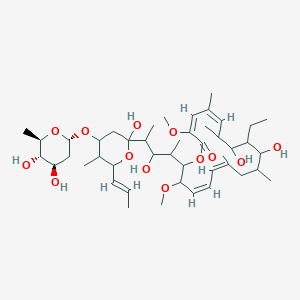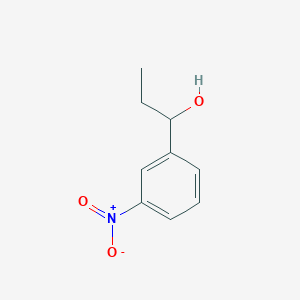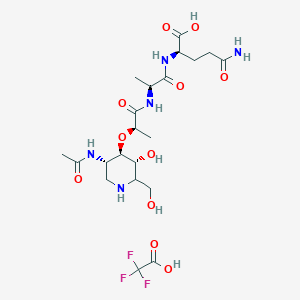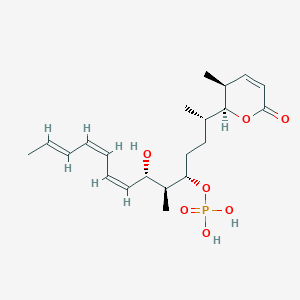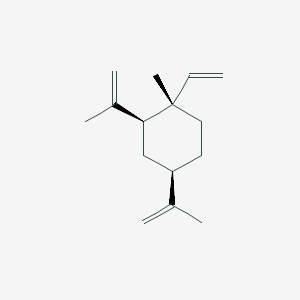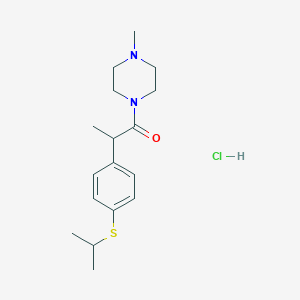
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPTP was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP could cause severe neurological damage in humans and animals, leading to the development of Parkinson's disease-like symptoms. Since then, MPTP has been widely used in neuroscience research as a tool to study the mechanisms of Parkinson's disease and develop potential treatments.
作用机制
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models is characterized by a decrease in dopamine levels in the striatum, a loss of dopaminergic neurons in the substantia nigra, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to cell death and neuroinflammation.
实验室实验的优点和局限性
MPTP-induced Parkinson's disease in animal models has several advantages for studying the mechanisms of the disease and developing potential treatments. MPTP-induced Parkinson's disease closely resembles the human disease in terms of the loss of dopaminergic neurons in the substantia nigra and the development of motor symptoms. MPTP-induced Parkinson's disease is also reversible, allowing researchers to study the effects of potential treatments on the disease. However, MPTP-induced Parkinson's disease has several limitations, including the fact that it does not fully replicate the human disease and that the dose and duration of MPTP exposure can vary between animal models, leading to inconsistent results.
未来方向
There are several future directions for research involving MPTP-induced Parkinson's disease. One area of research is the development of new animal models that more closely replicate the human disease, including models that involve the selective destruction of dopaminergic neurons in the striatum or the use of genetic models. Another area of research is the development of new treatments for Parkinson's disease, including gene therapy, stem cell transplantation, and deep brain stimulation. Finally, research is needed to better understand the mechanisms of MPTP-induced Parkinson's disease and the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the disease.
合成方法
MPTP can be synthesized through a multistep process involving the reaction of piperazine with various chemical intermediates. The final product, MPTP hydrochloride, is a white crystalline powder that is soluble in water and has a melting point of 220-225°C.
科学研究应用
MPTP has been extensively studied in animal models to investigate the mechanisms of Parkinson's disease and develop potential treatments. MPTP is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. Animal models of MPTP-induced Parkinson's disease have been used to study the effects of various drugs and treatments on the disease, including deep brain stimulation, gene therapy, and stem cell transplantation.
属性
CAS 编号 |
129603-00-5 |
|---|---|
分子式 |
C17H27ClN2OS |
分子量 |
342.9 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-13(2)21-16-7-5-15(6-8-16)14(3)17(20)19-11-9-18(4)10-12-19;/h5-8,13-14H,9-12H2,1-4H3;1H |
InChI 键 |
NJNJMZHPPSSNJU-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
规范 SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
同义词 |
2-(4-(2-Propylthio)phenyl)propiono(4-methylpiperazide) hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



